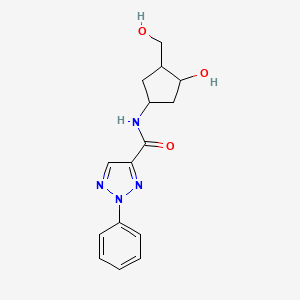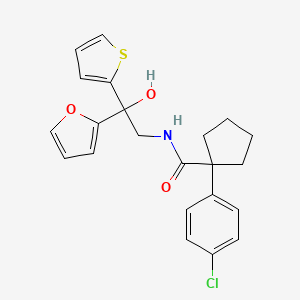
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Pyrazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclization reactions and functionalization of the pyrazole ring. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into carboxamides and carboxylates is achieved through reactions with binucleophiles, such as diamines and amino alcohols, yielding good to excellent yields . Another approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with hydrazine derivatives under ultrasound irradiation, which offers high regioselectivity and efficiency . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a novel pyrazole derivative was determined to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including functionalization and coordination with metal ions. For instance, pyrazole carboxylic acids have been used to synthesize coordination compounds with d10 metals, displaying mixed-ligand characteristics and interesting photoluminescent properties . Additionally, pyrazole carboxamides have been synthesized through reactions with aminophenols . These reactions highlight the versatility of pyrazole derivatives in forming new compounds with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photoluminescent behaviors of coordination compounds based on pyrazole-3-carboxylic acid are attributed to ligand-centered charge transitions . Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structures and potential reactivity of these compounds . Such analyses could be applied to understand the properties of this compound.
Case Studies
Several of the papers discuss the potential biological activities of pyrazole derivatives. For instance, some derivatives have shown selective inhibition of tissue non-specific alkaline phosphatase and exhibited strong inhibitory effects on the growth of various cancer cell lines . These findings suggest that pyrazole derivatives, including potentially this compound, could have significant applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research has explored the synthesis of pyrazole derivatives, including those structurally similar to 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride, through various methods like the 3+2 annulation method, as demonstrated in the synthesis of novel pyrazole derivatives (Naveen et al., 2021).
Crystal Structure Analysis : Studies have also focused on analyzing the crystal structure and molecular interactions of pyrazole derivatives, providing insights into their molecular properties (Naveen et al., 2021).
Applications in Material Science
- Optical Nonlinearity : Certain pyrazole derivatives have shown potential as materials for optical limiting applications, suggesting a possible application area for 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride (Chandrakantha et al., 2013).
Biological and Medicinal Applications
Anticancer and Antiangiogenic Properties : Some pyrazole derivatives have been evaluated for their anticancer and antiangiogenic properties, opening up avenues for exploring similar applications for 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride (Kumar et al., 2018).
Antioxidant Activities : Other derivatives have exhibited significant antioxidant activities, suggesting potential for similar research with 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride (Kumar et al., 2018).
Miscellaneous Applications
Lanthanide Complexes : Pyrazole compounds have been used to assemble lanthanide-based coordination polymers, demonstrating diverse application possibilities in coordination chemistry and materials science (Xia et al., 2007).
Combinatorial Chemistry : Pyrazole carboxylic acids have been part of large compound libraries analyzed for various applications, indicating the compound's potential utility in high-throughput screening and drug discovery (Schmid et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Eigenschaften
IUPAC Name |
3-pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-4-7(5-6)10-3-1-2-9-10;/h1-3,6-7H,4-5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAJUSIAYCUUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)
![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)
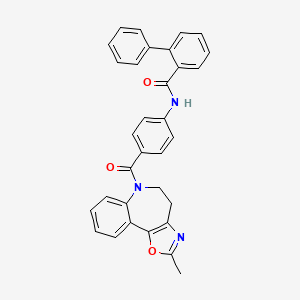
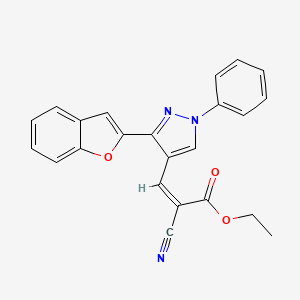
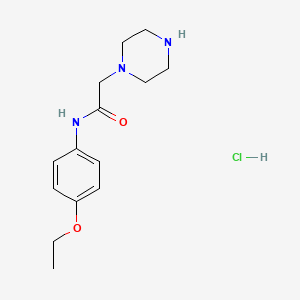
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)

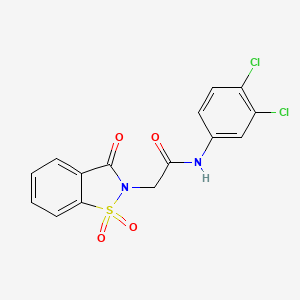
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B3018414.png)
